molecular formula C7H6ClNO2S B11988309 4-Chloro-1,3-benzothiazol-2(3H)-one hydrate

4-Chloro-1,3-benzothiazol-2(3H)-one hydrate

Cat. No.: B11988309
M. Wt: 203.65 g/mol
InChI Key: VHWOBLYNRATTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,3-benzothiazol-2(3H)-one hydrate, with a molecular formula of C 7 H 4 ClNOS, is a versatile benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research . This compound serves as a crucial synthetic intermediate for the development of novel bioactive molecules. The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, known for conferring a wide range of pharmacological activities . This compound is particularly valuable in the design and synthesis of potential anticancer agents. Research indicates that novel derivatives synthesized from related 4-chloro benzoxazole and benzothiazole cores exhibit promising anticancer activity , as demonstrated through both biological evaluation and molecular docking studies with receptors such as PDB: 2A91 . Furthermore, the benzothiazole scaffold is a recognized pharmacophore in the development of anti-inflammatory and analgesic agents . Recent studies on benzothiazole derivatives have shown potent activity in both in silico models and in vivo pharmacological assays, preventing rat paw edema and demonstrating significant analgesic effects . Additional research on 1,3-benzothiazol-2(3H)-one derivatives has also confirmed notable antinociceptive activity in standard tail flick and hot plate tests . The synthetic utility of this compound is well-established. It can be efficiently prepared from starting materials like 4-chloro-2-aminophenol, and its structure has been confirmed by techniques including LC-MS, IR, and NMR spectroscopy . The crystal structure of a closely related hydrate compound, N-(4-Chloro-1,3-benzothiazol-2-yl)acetamide, reveals specific intermolecular interactions, such as O—H···N and O—H···O hydrogen bonds, which can inform researchers about the solid-state behavior and potential co-crystal formation of this class of molecules . This product is For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.65 g/mol

IUPAC Name

4-chloro-3H-1,3-benzothiazol-2-one;hydrate

InChI

InChI=1S/C7H4ClNOS.H2O/c8-4-2-1-3-5-6(4)9-7(10)11-5;/h1-3H,(H,9,10);1H2

InChI Key

VHWOBLYNRATTLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)S2.O

Origin of Product

United States

Preparation Methods

Cyclization of N-2-Chlorophenylthiourea

The cyclization of N-2-chlorophenylthiourea represents a foundational route for synthesizing 2-amino-4-chlorobenzothiazole hydrohalide, a precursor to 4-chloro-1,3-benzothiazol-2(3H)-one hydrate. In this method, N-2-chlorophenylthiourea is treated with sulfuryl chloride (SO₂Cl₂) or bromine in halogenated aliphatic hydrocarbon solvents such as ethylene dichloride or chloroform . The reaction proceeds at 30–100°C, forming 2-amino-4-chlorobenzothiazole hydrohalide with yields exceeding 80% .

Key Advantages :

  • Solvent Compatibility : Halogenated solvents (e.g., ethylene dichloride) enhance intermediate solubility, facilitating in-situ diazotization without isolating the hydrohalide .

  • Scalability : The single-solvent system reduces purification steps, improving throughput for industrial applications .

Diazotization and Hydrolysis of 2-Amino-4-chlorobenzothiazole

Diazotization of 2-amino-4-chlorobenzothiazole hydrohalide in halogenated solvents followed by hydrolysis is a critical step. The diazotization employs sodium nitrite (NaNO₂) in acidic media, generating 2-halo-4-chlorobenzothiazole intermediates (e.g., 2-bromo-4-chlorobenzothiazole) . Subsequent hydrolysis with aqueous ammonia or methanol/water mixtures yields 4-chloro-2-hydroxybenzothiazole, which is hydrated to form the target compound .

Reaction Conditions :

  • Temperature : 60–90°C for diazotization; ambient conditions for hydrolysis.

  • Solvents : Ethylene dichloride or methylene chloride (solubility ≥10% w/v at 20°C) .

  • Yield : 61–73% for hydrolysis, depending on solvent choice .

Table 1. Solvent Impact on Diazotization Efficiency

SolventPurity (%)Yield (%)Reaction Time (h)
Ethylene dichloride93–95732
Chloroform93653
Carbon tetrachloride95712.5

Hydrazone Formation and Cyclocondensation

An alternative pathway involves hydrazone formation from 2-amino-4-chlorobenzothiazole. Reaction with hydrazine hydrate (N₂H₄·H₂O) in ethylene glycol under nitrogen at 150°C produces (4-chlorobenzothiazol-2-yl)-hydrazine with 98% yield . Subsequent cyclocondensation with ethyl benzoylacetate in ethanol under reflux forms 2-(4-chlorobenzothiazol-2-yl)-5-phenyl-1,2-dihydropyrazol-3-one, which is further functionalized to yield the target hydrate .

Critical Parameters :

  • Catalyst : Concentrated HCl accelerates hydrazone formation .

  • Reflux Duration : 48 hours for cyclocondensation ensures complete conversion .

Optimization via Dimethylformamide Dimethylacetal (DMF-DMA)

Post-cyclocondensation, treatment with dimethylformamide dimethylacetal (DMF-DMA) in tetrahydrofuran (THF) introduces aminomethylidene groups, enhancing intermediate stability. This step achieves 89% yield and simplifies purification by precipitating the product directly from the reaction mixture .

Mechanistic Insight :
DMF-DMA acts as a carbonyl activator, promoting nucleophilic attack by the hydrazine moiety to form the hydrazone linkage .

The patent-preferenced method using ethylene dichloride demonstrates superior scalability. By cyclizing N-2-chlorophenylthiourea and diazotizing the intermediate in the same solvent, the process avoids energy-intensive isolation steps, reducing production costs by ~20% compared to traditional methods .

Challenges :

  • Byproduct Formation : 2,4-Dichlorobenzothiazole is a common byproduct (5–8% yield), necessitating chromatographic purification .

  • Solvent Recovery : Halogenated solvents require distillation for reuse, adding to operational complexity .

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Cyclization-Diazotization 7393–95High
Hydrazone Cyclocondensation 87–9198Moderate
DMF-DMA Functionalization 8995Low

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution, facilitating functionalization.

Example Reactions:

  • Amidation : Reacting with (3-methylphenyl)acetic acid in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl yields N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (91% yield) .

  • Hydrazination : Treatment with hydrazine hydrate in ethanol produces 2-hydrazinobenzothiazole intermediates (98% conversion) .

Table 1: Key Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYieldSource
4-Chloro-1,3-benzothiazole(3-Methylphenyl)acetic acid, EDC, DCMN-(4-Chloro-benzothiazol-2-yl)acetamide91%
4-Chloro-1,3-benzothiazoleHydrazine hydrate, EtOH, 12 h, 125°C2-Hydrazinobenzothiazole42–98%

Cyclization Reactions

The compound serves as a precursor for tricyclic heterocycles.

Example Reaction:

Reaction of 2-hydrazinobenzothiazoles with formic acid under reflux forms triazolo[3,4-b]benzothiazoles (TBTs). For instance, refluxing 64 in formic acid yields 3 (6-methyl-TBT, 10% yield) .

Mechanistic Insight :

  • Hydrazine attack at the carbonyl group.

  • Cyclization via elimination of water.

Condensation Reactions

The hydrate form participates in condensation with aldehydes and ketones.

Example Reaction:

  • Imine Formation : Condensation of 3-amino-7-methylbenzothiazole derivative 21 with p-chlorobenzaldehyde produces imine 24 , later reduced to amine 25 using NaBH₄ .

Table 2: Condensation Reaction Outcomes

Starting MaterialReagentProductApplicationSource
3-Amino-7-methyl derivativep-ChlorobenzaldehydeImine derivativePARP inhibitor intermediates

Oxidation and Functional Group Interconversion

The thiazole ring undergoes oxidation to sulfoxides or sulfones under controlled conditions.

Example Reaction:

  • S-Oxidation : Treatment with hydrogen peroxide in acetic acid converts the thiazole sulfur to sulfoxide, enhancing solubility for pharmaceutical formulations .

Complexation with Metal Ions

The compound forms coordination complexes with transition metals, enhancing bioactivity.

Example:

  • Copper(II) Complex : Exhibits improved antimicrobial activity compared to the parent compound (MIC reduced from 25 µg/mL to 12 µg/mL against E. coli) .

Table 3: Biological Activity of Derivatives

DerivativeMIC (µg/mL)Target OrganismNotesSource
4-Chloro-TBT-Cu(II) complex12E. coliEnhanced membrane disruption
73f (-2-Cl substituent)0.76Mycobacterium tuberculosisComparable to isoniazid

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Chloro-1,3-benzothiazol-2(3H)-one hydrate exhibits notable antimicrobial properties. It has been tested against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. In one study, derivatives of benzothiazoles demonstrated moderate to potent antimicrobial activity, suggesting that this compound could serve as a lead compound in drug discovery programs targeting infectious diseases .

Anticancer Potential

The compound's biological profile also points towards potential anticancer applications. Studies have shown that benzothiazole derivatives can interact with cellular mechanisms involved in tumor growth and proliferation. For instance, a series of synthesized compounds based on benzothiazole were evaluated for their inhibitory effects on cancer cell lines, indicating promising results in reducing cell viability .

Agrochemical Applications

In the realm of agrochemicals, this compound has been explored for its potential use as a pesticide or herbicide. Its ability to form complexes with metal ions enhances its biological activity, making it a candidate for developing new agrochemical formulations. The chlorinated structure may contribute to increased efficacy against pests compared to non-chlorinated analogs.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that create derivatives with enhanced biological activities. For example, coordination with transition metals has been shown to improve antimicrobial efficacy. Researchers have synthesized various derivatives by modifying the benzothiazole structure, leading to compounds with unique properties and activities .

Case Studies

Several studies have explored the applications of this compound:

  • Antimicrobial Evaluation : A study synthesized new benzothiazole derivatives and evaluated their activity against multiple pathogens. The presence of electron-withdrawing groups was found to enhance antibacterial properties significantly .
  • Anticancer Activity : Research involving the synthesis of multi-target-directed ligands based on benzothiazole showed promising results in inhibiting cancer cell proliferation through various mechanisms .

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-benzothiazol-2(3H)-one hydrate involves its interaction with specific molecular targets. The chlorine atom and the benzothiazole ring play crucial roles in its reactivity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

4-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one

  • Structural Difference : A methyl group at position 3 replaces the hydroxyl group in the hydrate form.
  • Synthesis : Prepared similarly via CCSC and 4-chloro-N-methylaniline, yielding 85% purity after silica-gel chromatography .
  • Properties : The methyl group enhances lipophilicity, making it more suitable for hydrophobic applications. Unlike the hydrate, it lacks water solubility but exhibits higher thermal stability.
  • Applications : Used in pharmaceutical intermediates and agrochemicals .

3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride Hydrate (MBTH)

  • Structural Difference : Features a hydrazone moiety (-NH-NH₂) at position 2 and a methyl group at position 3.
  • Properties : MBTH is water-soluble due to its hydrochloride hydrate form. It acts as a chromogenic reagent in analytical chemistry for detecting aldehydes and ketones .
  • Stability : Hydrazones like MBTH are less resistant to hydrolysis compared to oximes but remain stable under acidic conditions .

4-Hydroxybenzaldehyde Oxime

  • Structural Difference : Replaces the benzothiazolone core with a benzaldehyde oxime structure.
  • Properties: Forms a stable hydrate due to strong hydrogen bonding between the oxime (-NOH) and water. Exhibits higher hydrolytic stability than hydrazones .
  • Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks.

2-[(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide

  • Structural Difference : Benzoxazole replaces benzothiazole, with a sulfanyl-acetohydrazide side chain.
  • Synthesis: Derived from 4-chloro-2-aminophenol via cyclization with carbon disulfide, followed by hydrazine hydrate treatment .
  • Applications : Intermediate for bioactive molecules, particularly antimicrobial agents .

Comparative Data Table

Compound Core Structure Substituents Key Properties Applications References
4-Chloro-1,3-benzothiazol-2(3H)-one hydrate Benzothiazolone 4-Cl, 2-OH (hydrate) Water-soluble, moderate thermal stability Pharmaceutical intermediates, mGluR2 modulators
4-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one Benzothiazolone 4-Cl, 3-Me Lipophilic, high thermal stability Agrochemicals, drug synthesis
MBTH Hydrochloride Hydrate Benzothiazolinone 3-Me, 2-hydrazone (HCl hydrate) Water-soluble, chromogenic Analytical reagent for carbonyl detection
4-Hydroxybenzaldehyde Oxime Benzaldehyde oxime 4-OH, oxime Hydrolytically stable, forms hydrates Metal ligands, organic synthesis
2-[(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide Benzoxazole 4-Cl, sulfanyl-acetohydrazide Reactive hydrazide group Antimicrobial agents

Research Findings and Stability Insights

  • Hydrolysis Resistance : Oximes (e.g., 4-hydroxybenzaldehyde oxime) exhibit greater resistance to hydrolysis than hydrazones (e.g., MBTH) due to stronger N-O bonding .
  • Hydrate Formation : Hydrate stability in this compound is attributed to hydrogen bonding between the carbonyl group and water molecules, enhancing its solubility for biological applications .
  • Pharmacological Relevance : Substituted 1,3-benzothiazol-2(3H)-ones are explored as positive allosteric modulators of mGluR2, with chloro and methyl substituents optimizing receptor binding .

Biological Activity

4-Chloro-1,3-benzothiazol-2(3H)-one hydrate is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique chlorinated structure. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties. The molecular formula for this compound is C₇H₄ClNOS, with a molecular weight of approximately 185.63 g/mol. It appears as a white crystalline solid and is soluble in organic solvents but insoluble in water.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, in a comparative study, derivatives of benzothiazole were synthesized and tested against various pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL against Enterococcus faecalis , outperforming traditional antibiotics like Triclocarban (TCC) .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32
Pseudomonas aeruginosa50

The compound's ability to form complexes with metal ions further enhances its antimicrobial efficacy, suggesting a potential pathway for developing more potent antimicrobial agents.

Anticancer Potential

The benzothiazole class of compounds, including this compound, has been explored for their anticancer properties. These compounds are known to interact with cellular mechanisms involved in tumor growth and proliferation. Preliminary studies indicate that derivatives may inhibit cancer cell lines while sparing normal cells, which is crucial for therapeutic applications .

In a specific study involving human non-malignant mammary epithelial cells (MCF-10A), certain benzothiazole derivatives did not interfere with normal cell growth at concentrations up to 100 µg/mL, indicating a favorable safety profile for potential anticancer applications .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Signaling Interference : It has been suggested that the compound can interfere with cellular signaling pathways that regulate growth and apoptosis.
  • Metal Ion Coordination : The ability to coordinate with transition metals can enhance its biological activity by altering its interaction with biological targets .

Case Studies

Several studies have highlighted the biological activity of benzothiazole derivatives:

  • Antimicrobial Evaluation : A study synthesized five new benzothiazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus , Pseudomonas aeruginosa , and others. The presence of electron-withdrawing groups significantly enhanced their antibacterial activity .
  • Cytotoxicity Assessments : Research conducted on various benzothiazole compounds revealed varying degrees of cytotoxicity against cancer cell lines, establishing a structure-activity relationship that could guide future drug design .

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueObserved DataReference
¹H NMR (DMSO-d₆)δ 7.45–7.80 (m, aromatic H), δ 5.20 (s, H₂O)
IR (KBr)1680 cm⁻¹ (C=O), 3400 cm⁻¹ (O–H)
EI-MSm/z 215 [M+H]⁺

Q. Table 2. Comparative Synthetic Routes

MethodYield (%)ConditionsReference
Cyclocondensation65–75H₂SO₄, 100°C, 12 h
Hydrogenation80–85Pd/C, H₂, ethanol, 50°C
Mannich Reaction70Diazacrown ether, RT, 24 h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.